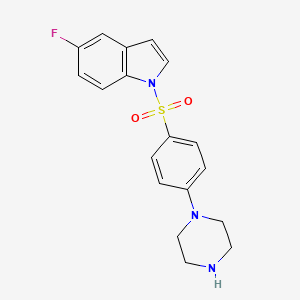![molecular formula C10H13NO3 B8615424 methyl 3-[6-(hydroxymethyl)pyridin-2-yl]propanoate](/img/structure/B8615424.png)
methyl 3-[6-(hydroxymethyl)pyridin-2-yl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[6-(hydroxymethyl)pyridin-2-yl]propanoate is an organic compound that belongs to the class of pyridine derivatives This compound features a pyridine ring substituted with a hydroxymethyl group and a propanoate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[6-(hydroxymethyl)pyridin-2-yl]propanoate typically involves the esterification of 3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-[6-(hydroxymethyl)pyridin-2-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: 3-[6-(carboxymethyl)pyridin-2-yl]propanoic acid.
Reduction: 3-[6-(hydroxymethyl)pyridin-2-yl]propanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[6-(hydroxymethyl)pyridin-2-yl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 3-[6-(hydroxymethyl)pyridin-2-yl]propanoate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(hydroxymethyl)pyridine: A simpler pyridine derivative with a hydroxymethyl group.
Methyl 6-(hydroxymethyl)pyridine-2-carboxylate: A related ester with a different substitution pattern on the pyridine ring.
2,6-bis(hydroxymethyl)pyridine: A compound with two hydroxymethyl groups on the pyridine ring.
Uniqueness
Methyl 3-[6-(hydroxymethyl)pyridin-2-yl]propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxymethyl group and a propanoate ester group on the pyridine ring makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H13NO3 |
|---|---|
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
methyl 3-[6-(hydroxymethyl)pyridin-2-yl]propanoate |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)6-5-8-3-2-4-9(7-12)11-8/h2-4,12H,5-7H2,1H3 |
InChI-Schlüssel |
QQNPKFLLCWDGBM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC1=NC(=CC=C1)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Pyridine, 2-[[1-(2,5-dimethylphenyl)ethyl]sulfonyl]-3-methyl-, 1-oxide](/img/structure/B8615343.png)
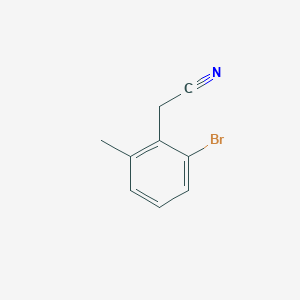
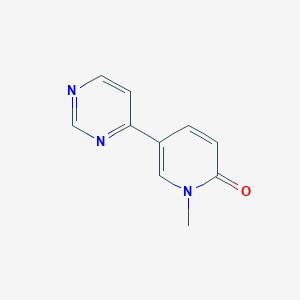
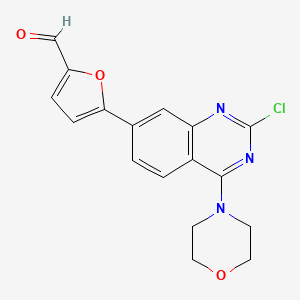
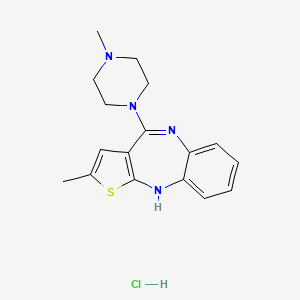
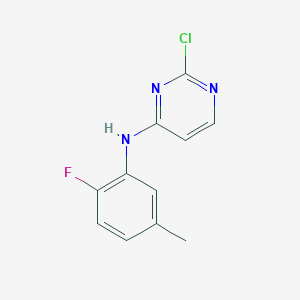
![3-(Benzyloxy)-5-methylene-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B8615380.png)
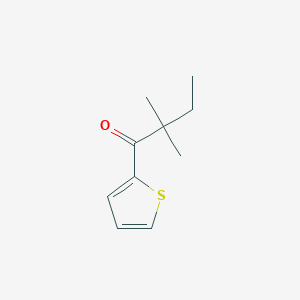
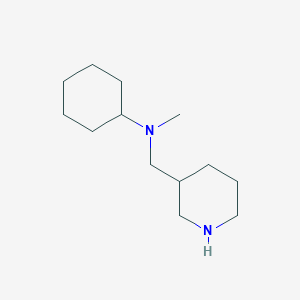
![1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B8615401.png)

![5-{[2-(Diethylamino)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B8615420.png)
![N-(4-tert-Butylphenyl)-N'-[2-(1H-indol-2-yl)phenyl]urea](/img/structure/B8615432.png)
